2-[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole
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Overview
Description
2-[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is a complex organic compound that features a unique combination of pyrazole, thiazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole typically involves multi-step reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the thiazole moiety. The reaction conditions often require the use of catalysts, such as palladium complexes, and solvents like tetrahydrofuran. The process may involve steps like Friedel-Crafts acylation, nucleophilic substitution, and cyclization .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. They often employ continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to meet regulatory standards and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and methoxy positions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium complexes, copper salts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials .
Mechanism of Action
The mechanism of action of 2-[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
2-[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C27H22ClN3O2S |
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Molecular Weight |
488.0 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(2-methoxyphenyl)pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C27H22ClN3O2S/c1-17-24(18-11-5-4-6-12-18)29-27(34-17)31-26(20-14-8-10-16-22(20)33-3)23(28)25(30-31)19-13-7-9-15-21(19)32-2/h4-16H,1-3H3 |
InChI Key |
BTRADMJZVBGZCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N2C(=C(C(=N2)C3=CC=CC=C3OC)Cl)C4=CC=CC=C4OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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